molecular formula C10H13N5O4 B14169033 Adenine, 9-beta-D-ribopyranosyl- CAS No. 10563-76-5

Adenine, 9-beta-D-ribopyranosyl-

Cat. No.: B14169033
CAS No.: 10563-76-5
M. Wt: 267.24 g/mol
InChI Key: PIYAXTGSPRHBFB-UHFFFAOYSA-N
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Description

. It plays a crucial role in various biological processes, including energy transfer as part of adenosine triphosphate (ATP) and signal transduction as part of cyclic adenosine monophosphate (cAMP).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenine, 9-beta-D-ribopyranosyl-, involves the condensation of adenine with ribose. One common method is the Fischer glycosylation, where adenine is reacted with ribose in the presence of an acid catalyst . Another method involves the use of glycosyl donors like ribose chloride, which reacts with adenine under basic conditions .

Industrial Production Methods

Industrial production of adenine, 9-beta-D-ribopyranosyl-, typically involves microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the nucleoside, which is then extracted and purified .

Chemical Reactions Analysis

Types of Reactions

Adenine, 9-beta-D-ribopyranosyl-, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form inosine.

    Phosphorylation: It can be phosphorylated to form adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP).

    Deamination: It can be deaminated to form inosine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Inosine

    Phosphorylation: AMP, ADP, ATP

    Deamination: Inosine

Scientific Research Applications

Adenine, 9-beta-D-ribopyranosyl-, has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Inosine: Formed by the deamination of adenosine.

    Guanosine: Another nucleoside with a similar structure but contains guanine instead of adenine.

    Cytidine: Contains cytosine instead of adenine.

Uniqueness

Adenine, 9-beta-D-ribopyranosyl-, is unique due to its specific interactions with adenosine receptors and its role in energy transfer and signal transduction. Its ability to be phosphorylated into ATP makes it essential for cellular metabolism .

Properties

CAS No.

10563-76-5

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)oxane-3,4,5-triol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)

InChI Key

PIYAXTGSPRHBFB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Origin of Product

United States

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